4-Quinolinecarboxylic acid, 2-((4-methylphenyl)amino)-
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Overview
Description
4-Quinolinecarboxylic acid, 2-((4-methylphenyl)amino)- is a chemical compound with the molecular formula C17H13NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinolinecarboxylic acid, 2-((4-methylphenyl)amino)- typically involves the reaction of 4-quinolinecarboxylic acid with 4-methylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Quinolinecarboxylic acid, 2-((4-methylphenyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed:
Oxidation: Formation of quinolinecarboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
4-Quinolinecarboxylic acid, 2-((4-methylphenyl)amino)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-Quinolinecarboxylic acid, 2-((4-methylphenyl)amino)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2-(2-Methylphenyl)-4-quinolinecarboxylic acid
- 2-(4-Methoxyphenyl)-4-quinolinecarboxylic acid
- 2-(2-Furyl)-4-quinolinecarboxylic acid
Comparison: 4-Quinolinecarboxylic acid, 2-((4-methylphenyl)amino)- is unique due to the presence of the 4-methylphenylamino group, which imparts specific chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
171204-18-5 |
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Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-(4-methylanilino)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H14N2O2/c1-11-6-8-12(9-7-11)18-16-10-14(17(20)21)13-4-2-3-5-15(13)19-16/h2-10H,1H3,(H,18,19)(H,20,21) |
InChI Key |
INQKTXUBNPGWHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=C2)C(=O)O |
Origin of Product |
United States |
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